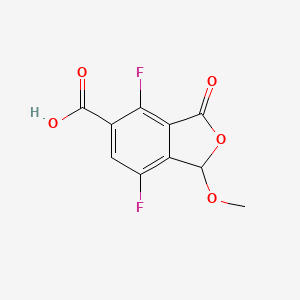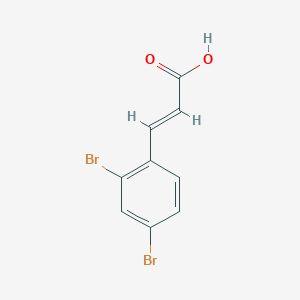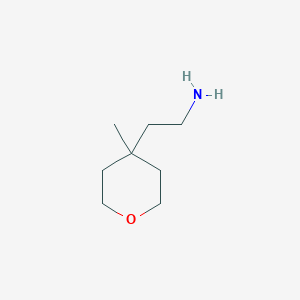
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C6H11NO. It is known for its unique structure, which includes an amino group and a propargyl group. This compound is often used as a PEG linker in various chemical reactions, particularly in click chemistry, due to its ability to react with azides and carboxylic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride typically involves the reaction of but-3-yn-1-ol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. These methods often utilize advanced reactors and precise control of reaction parameters to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride involves its ability to form stable covalent bonds with target molecules. The propargyl group reacts with azides via click chemistry, forming triazole linkages. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of amide bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-But-3-ynoxyethanamine: Similar structure but lacks the hydrochloride salt form.
But-3-yn-1-amine: Contains a similar propargyl group but differs in the overall structure
Uniqueness
2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride is unique due to its dual functional groups (amino and propargyl), which enable versatile chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Propiedades
Número CAS |
2803861-10-9 |
|---|---|
Fórmula molecular |
C6H12ClNO |
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
2-but-3-ynoxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-5-8-6-4-7;/h1H,3-7H2;1H |
Clave InChI |
SOUGYDXRDGQQIY-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
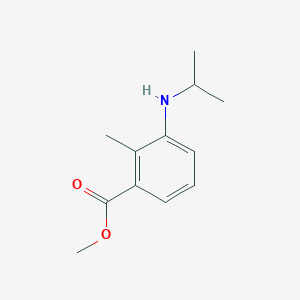
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)

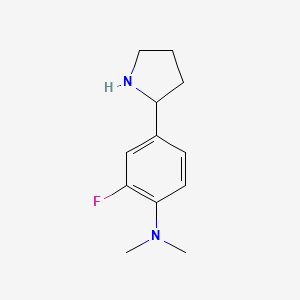
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
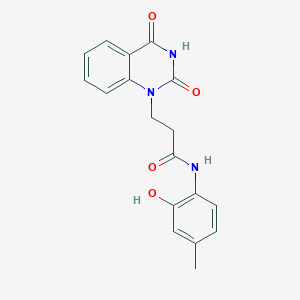
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
